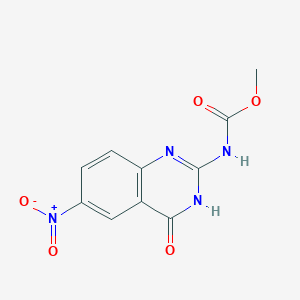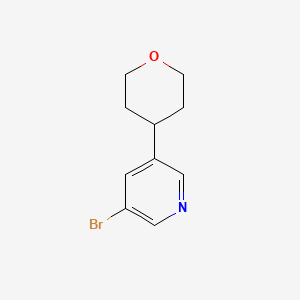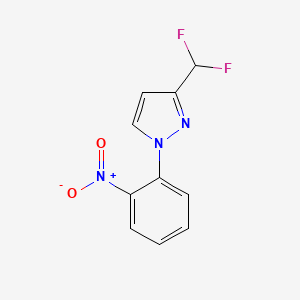![molecular formula C17H16N2O4S2 B11712820 Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)
Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-ETHYL-4-METHYLBENZENESULFONAMIDE: Similar structure but lacks the benzothiazole ring.
BENZOTHIAZOLE-6-CARBOXYLIC ACID: Similar structure but lacks the ethyl ester and sulfonamide groups.
4-METHYLBENZENESULFONAMIDE: Similar structure but lacks the benzothiazole ring and ethyl ester group.
Uniqueness
ETHYL 2-(4-METHYLBENZENESULFONAMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C17H16N2O4S2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
ethyl 2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-16(20)12-6-9-14-15(10-12)24-17(18-14)19-25(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,18,19) |
Clave InChI |
KBMOJNFTVZUTNS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)

![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)

![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)




